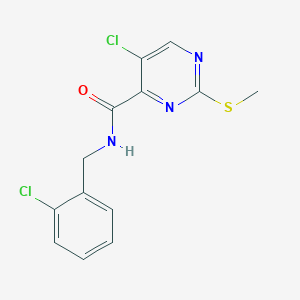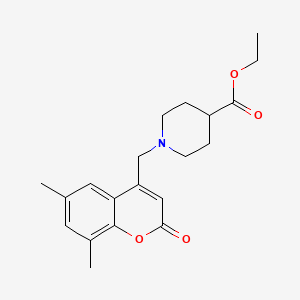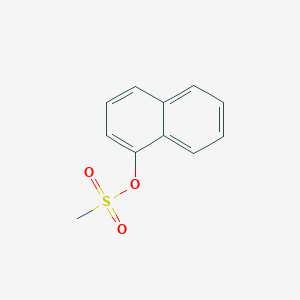
5-chloro-N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Chlorination: Introduction of the chlorine atom at the 5-position of the pyrimidine ring can be done using reagents like thionyl chloride or phosphorus oxychloride.
Benzylation: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Methylsulfanyl Substitution: The methylsulfanyl group can be introduced using methylthiolating agents like methylthiol or dimethyl disulfide.
Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the benzyl group.
N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom at the 5-position.
5-chloro-N-(2-chlorobenzyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
The presence of both the 2-chlorobenzyl and methylsulfanyl groups in 5-chloro-N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C13H11Cl2N3OS |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
5-chloro-N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-20-13-17-7-10(15)11(18-13)12(19)16-6-8-4-2-3-5-9(8)14/h2-5,7H,6H2,1H3,(H,16,19) |
InChI Key |
CRNFHSSLXAZZMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12209127.png)
![(2Z)-2-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12209128.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B12209131.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B12209144.png)
![N-[1-(adamantan-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B12209154.png)

![1-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B12209169.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12209171.png)

![6-[(4-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12209190.png)
![2-methyl-N-[(2Z)-3-(4-methylbenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12209191.png)
![N-[3-(dimethylsulfamoyl)phenyl]-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12209193.png)

